N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
描述
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-14-4-6-19(15(2)8-14)29-23-18(11-26-29)16(3)27-28(24(23)31)12-22(30)25-10-17-5-7-20-21(9-17)33-13-32-20/h4-9,11H,10,12-13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDYDBSHMRWYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyridazine core. Its molecular formula is , with a molecular weight of approximately 420.46 g/mol.
Biological Activity Overview
The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections summarize key findings regarding its anticancer effects.
In Vitro Studies
A series of studies have assessed the compound's cytotoxic effects on several human cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.06 ± 0.09 | Induces apoptosis and cell cycle arrest |
| HeLa | 2.07 ± 0.88 | Induces apoptosis and G2/M phase arrest |
| A549 | 3.52 ± 0.49 | Induces apoptosis |
The compound demonstrated significant growth inhibition across these cell lines with IC50 values generally below 5 µM, indicating potent anticancer properties .
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exerts its effects appears to involve:
- Apoptosis Induction : Morphological analyses revealed that treated cells exhibited characteristics of apoptosis, such as chromatin condensation and nuclear fragmentation.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in HeLa cells, suggesting interference with cellular division processes .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound:
- Study on MCF-7 Cells : A recent study reported that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 2.06 µM. The study further detailed that the compound induced apoptosis through intrinsic pathways involving caspase activation .
- HeLa Cell Line Analysis : Another investigation highlighted that treatment with the compound led to substantial apoptosis in HeLa cells, confirming its potential as an effective therapeutic agent against cervical cancer .
- A549 Lung Cancer Study : The compound's activity against A549 lung cancer cells was also documented, showing promising results in reducing cell viability and inducing apoptotic pathways .
常见问题
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step pathways, typically starting with coupling reactions between the pyrazolo[3,4-d]pyridazinone core and substituted acetamide precursors. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt under anhydrous conditions (DMF or dichloromethane) .
- Ring closure : Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Critical parameters include solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
- FT-IR : Validate functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored using analogues of this compound?
- Derivative synthesis : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess kinase inhibition trends .
- Bioactivity assays : Compare IC₅₀ values in enzyme inhibition (e.g., EGFR kinase) and cellular models (e.g., anti-proliferation in cancer lines) .
- Computational docking : Map binding interactions using PyMol or AutoDock to prioritize high-affinity analogues .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression of efflux pumps). Mitigation strategies:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for transfection) and control for ATP levels .
- Metabolic stability testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
Q. What computational strategies are effective in predicting target engagement and pharmacokinetics?
- Molecular dynamics simulations : Simulate ligand-receptor binding stability (e.g., with GROMACS) to assess residence time .
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target <5 for oral bioavailability) and hERG liability .
- QSAR modeling : Train models on datasets of similar pyrazolo-pyridazines to predict solubility and permeability .
Q. What methodologies optimize pharmacokinetic properties without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
- Lipophilicity adjustment : Replace the benzo[d][1,3]dioxole with a polar isostere (e.g., tetrahydrofuran) to reduce logP .
- Plasma protein binding assays : Use equilibrium dialysis to guide structural tweaks for improved free fraction .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyridazinone formation) be elucidated?
- Kinetic studies : Monitor intermediate formation via in-situ IR or LC-MS to identify rate-limiting steps .
- Isotope labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen sources in cyclization reactions .
Q. What experimental design (DoE) approaches improve synthesis scalability and yield?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to optimize yield and minimize impurities .
- Response surface methodology : Model nonlinear interactions (e.g., solvent polarity vs. reaction time) for robust process control .
- Continuous-flow chemistry : Implement microreactors for exothermic steps (e.g., cyclopropane introduction) to enhance safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
